

# NIBR-LTSi: A Technical Guide to a Selective LATS Kinase Inhibitor

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## Compound of Interest

Compound Name: NIBR-LTSi

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## Introduction

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and stem cell biology. Central to this pathway are the Large Tumor Suppressor (LATS) kinases 1 and 2, which act as a key node in controlling cell proliferation and apoptosis. When the Hippo pathway is activated, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation, effectively switching off their pro-proliferative and anti-apoptotic gene expression programs.

Inhibition of LATS1/2 kinases presents a compelling therapeutic strategy for applications in regenerative medicine, as it allows for the controlled activation of YAP/TAZ signaling to promote tissue repair and expansion of stem cells.[1] **NIBR-LTSi** is a potent, selective, and orally bioavailable small-molecule inhibitor of LATS kinases developed by Novartis Institutes for BioMedical Research.[2] It serves as a critical tool for investigating the therapeutic potential of the Hippo pathway. This guide provides an in-depth overview of **NIBR-LTSi**, including its mechanism of action, quantitative data, relevant experimental protocols, and visualizations of key biological and experimental processes.

## Mechanism of Action

**NIBR-LTSi** functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases. By binding to the ATP pocket of the LATS kinases, **NIBR-LTSi** prevents the phosphorylation of YAP and TAZ. The resulting non-phosphorylated, active forms of YAP/TAZ are then free to translocate into the nucleus. Inside the nucleus, YAP/TAZ associate with transcription factors, most notably the TEAD family of proteins, to initiate a transcriptional program that promotes cell proliferation, maintains stemness, and can block cellular differentiation.[1][3] This targeted inhibition allows for the potent activation of YAP-dependent signaling cascades.[2]

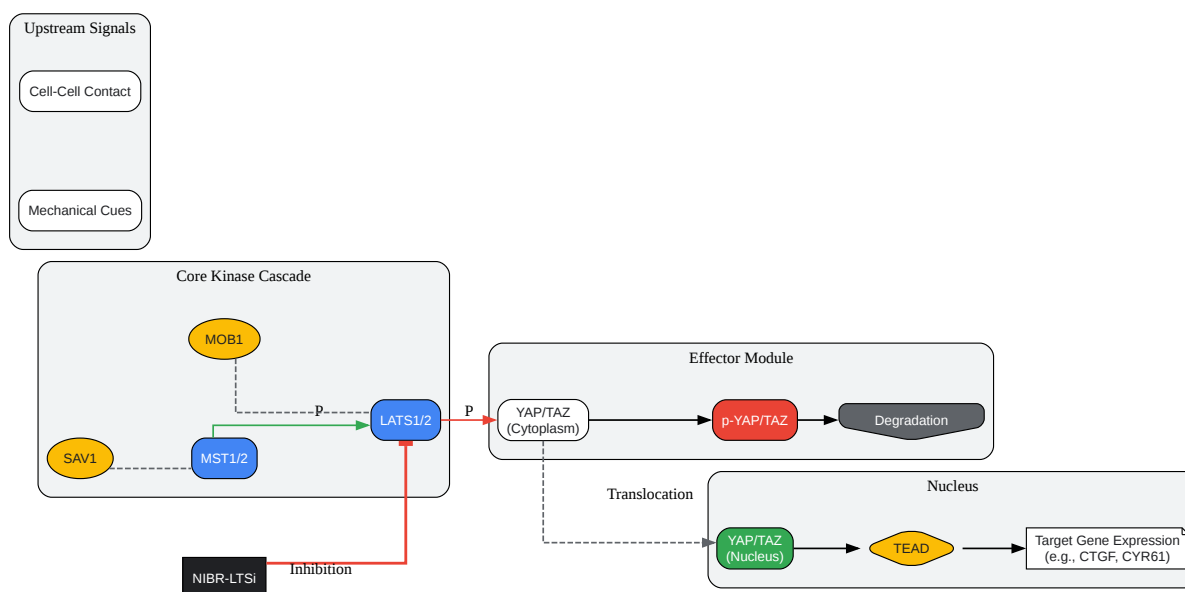
## Data Presentation: Potency and Cellular Activity

**NIBR-LTSi** demonstrates high potency against LATS kinases and effectively activates YAP signaling in cellular models. While a comprehensive kinase selectivity profile from a KINOMEscan assay is reported in the primary literature (Namoto et al., 2024), the detailed dataset is not publicly available. However, it is described as being highly selective. The key activity metrics are summarized below.

Parameter	Value	Assay/Cell Line	Source
LATS Kinase Inhibition (IC <sub>50</sub> )	1.4 nM	Biochemical CALIPER Assay	
YAP Signaling Activation (EC <sub>50</sub> )	1.0 - 2.7 µM	Cell-Based Assays	
pYAP Reduction (IC <sub>50</sub> )	2.16 µM	JHH5 Cells	
Liver Organoid Formation (EC <sub>50</sub> )	0.35 µM	Not Specified	

## Visualizing the Mechanism: The Hippo Signaling Pathway

The following diagram illustrates the core components of the Hippo signaling pathway and highlights the specific point of intervention by **NIBR-LTSi**.



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Caption: The Hippo Signaling Pathway and **NIBR-LTSi**'s point of inhibition.

## Experimental Protocols

Detailed methodologies are critical for the successful application of **NIBR-LTSi** in research. Below are representative protocols for key assays used to characterize LATS kinase inhibitors.

### Protocol 1: In Vitro LATS Kinase Inhibition Assay (Non-Radioactive)

This assay directly measures the ability of **NIBR-LTSi** to inhibit the phosphorylation of a YAP substrate by LATS1/2 kinase.

Materials:

- Recombinant LATS1 or LATS2 kinase
- Recombinant GST-YAP protein substrate
- **NIBR-LTSi** (dissolved in DMSO)
- Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerol-phosphate, 25 mM  $\text{MgCl}_2$ , 5 mM EGTA, 2 mM EDTA)
- ATP solution
- Mild Lysis Buffer (for potential immunoprecipitation)
- Antibodies: anti-pYAP (S127) primary antibody, anti-LATS1/2 primary antibody, HRP-conjugated secondary antibody
- SDS-PAGE gels and Western Blotting equipment
- Chemiluminescence detection reagents

#### Procedure:

- Prepare Kinase Reaction: In a microcentrifuge tube, prepare a master mix containing the kinase buffer and the recombinant LATS1/2 kinase.
- Inhibitor Incubation: Add **NIBR-LTSi** at various concentrations (e.g., a serial dilution from 1  $\mu\text{M}$  to 0.1 nM) to the kinase reaction tubes. Include a DMSO-only vehicle control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Substrate Addition: Add the recombinant GST-YAP substrate to each reaction tube.
- Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 100  $\mu\text{M}$ ). The optimal ATP concentration should be near the  $K_m$  for the specific kinase batch.
- Incubation: Incubate the reaction at 30°C for 30-60 minutes.
- Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

- Western Blot Analysis:
  - Separate the reaction products by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane (e.g., with 5% BSA in TBST).
  - Incubate with the primary antibody against phosphorylated YAP (pYAP S127).
  - Wash and incubate with an HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescence substrate.
- Data Analysis: Quantify the band intensity for pYAP in each lane. Normalize the signal to a loading control (e.g., total LATS1/2 or GST). Plot the percent inhibition against the log concentration of **NIBR-LTSi** to determine the IC<sub>50</sub> value.

## Protocol 2: Immunofluorescence Assay for YAP/TAZ Nuclear Translocation

This cell-based assay visually confirms the mechanism of action of **NIBR-LTSi** by monitoring the subcellular localization of YAP/TAZ.

Materials:

- Mammalian cells (e.g., HEK293A, MCF10A)
- Glass coverslips
- Cell culture medium and supplements
- **NIBR-LTSi** (dissolved in DMSO)
- Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.25% Triton X-100 in PBS

- Blocking Buffer: 1% BSA and 5% goat serum in PBST (PBS with 0.1% Tween-20)
- Primary Antibodies: Rabbit anti-YAP or Mouse anti-TAZ
- Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit or Alexa Fluor 594 goat anti-mouse
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium
- Fluorescence Microscope

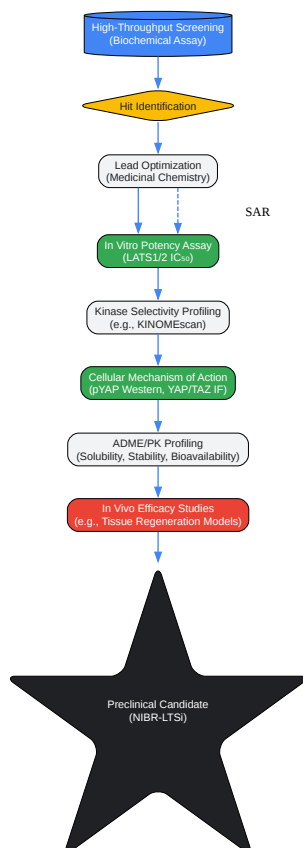
Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
- Compound Treatment: Treat the cells with **NIBR-LTSi** at the desired concentration (e.g., 1-5  $\mu$ M) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
- Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-YAP or anti-TAZ) diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the corresponding fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
- Nuclear Staining: Wash three times with PBST. Incubate with DAPI for 5 minutes to stain the cell nuclei.

- Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
- Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images by quantifying the ratio of nuclear to cytoplasmic fluorescence intensity of YAP/TAZ. A significant increase in this ratio in **NIBR-LTSi**-treated cells compared to the control indicates successful inhibition of LATS and subsequent nuclear translocation of its effectors.

## Visualizing the Process: Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and characterization of a selective LATS kinase inhibitor like **NIBR-LTSi**.



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Caption: A generalized workflow for LATS kinase inhibitor discovery.

## Conclusion

**NIBR-LTSi** is a valuable and highly selective research tool for probing the biology of the Hippo-YAP/TAZ signaling pathway. Its potent inhibition of LATS1/2 kinases allows for robust activation of YAP/TAZ, making it suitable for a wide range of in vitro and in vivo applications, including



studies on tissue regeneration, stem cell expansion, and organoid culture.[2] The data and protocols provided in this guide offer a comprehensive starting point for researchers aiming to leverage this powerful inhibitor in their own experimental systems. However, users should be mindful that prolonged systemic LATS inhibition may lead to adverse effects due to increased proliferation in multiple organs, a critical consideration for in vivo study design.[1]

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## References

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